Cas no 1804874-00-7 (Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate)

Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate
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- インチ: 1S/C10H5ClF3NO3/c1-17-9(16)6-2-5(4-15)3-7(8(6)11)18-10(12,13)14/h2-3H,1H3
- InChIKey: QALVZGXIYHQRPX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C#N)=CC=1C(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010143-500mg |
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate |
1804874-00-7 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015010143-1g |
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate |
1804874-00-7 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015010143-250mg |
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate |
1804874-00-7 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoateに関する追加情報
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate (CAS No. 1804874-00-7): An Overview
Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate (CAS No. 1804874-00-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloro, cyano, and trifluoromethoxy substituent, offers a wide range of applications in the development of novel therapeutic agents.
The molecular structure of Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate is particularly noteworthy for its potential in modulating biological activities. The presence of the chloro and cyano groups imparts significant electronic and steric effects, which can influence the compound's reactivity and binding affinity to various biological targets. Additionally, the trifluoromethoxy group, known for its strong electron-withdrawing properties, further enhances the compound's stability and bioavailability.
Recent studies have highlighted the importance of Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate in the development of drugs targeting specific diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the compound effectively blocks the enzyme's catalytic activity, thereby suppressing tumor growth and metastasis.
In another study, Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate was evaluated for its potential as an antiviral agent. The results showed that the compound possesses significant antiviral activity against several strains of viruses, including influenza and herpes simplex virus. The mechanism of action involves interference with viral replication processes, making it a promising candidate for further development as an antiviral drug.
The synthesis of Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate has been extensively studied to optimize its production for large-scale applications. Various synthetic routes have been reported, each with its own advantages and limitations. One common approach involves the reaction of 2-chloro-5-cyano-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a suitable catalyst. This method yields high purity and good yields, making it suitable for industrial-scale production.
The pharmacokinetic properties of Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate have also been investigated to understand its behavior in biological systems. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to readily cross cell membranes, enhancing its bioavailability and efficacy. Additionally, the compound shows low toxicity in preclinical studies, further supporting its potential as a therapeutic agent.
In conclusion, Methyl 2-chloro-5-cyano-3-(trifluoromethoxy)benzoate (CAS No. 1804874-00-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to explore its full potential, paving the way for innovative therapeutic solutions.
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